2-Amino-4-phosphonobutyric acid
Overview
Description
DL-2-Amino-4-phosphonobutyric acid, commonly known as DL-AP4, is a broad-spectrum glutamatergic antagonist. It is a synthetic compound used primarily in scientific research to study the central nervous system and visual system. DL-AP4 is known for its ability to inhibit glutamate binding competitively, making it a valuable tool in neuroscience research .
Mechanism of Action
Target of Action
DL-AP4 primarily targets the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . These receptors play a crucial role in the central nervous system, mediating various physiological functions such as learning, memory, and pain perception .
Mode of Action
DL-AP4 acts as a group-selective agonist for the group III metabotropic glutamate receptors . It was the first ligand found to act as an agonist selective for this group of mGlu receptors .
Biochemical Pathways
The activation of group III metabotropic glutamate receptors by DL-AP4 can modulate various biochemical pathways. For instance, it can influence the release of GABA, a major inhibitory neurotransmitter, in the globus pallidus . It can also affect spinal synaptic transmission, which is particularly relevant in the context of neuropathic pain .
Result of Action
The activation of group III metabotropic glutamate receptors by DL-AP4 can lead to various molecular and cellular effects. For example, it can modulate neuronal excitability, synaptic transmission, and neuroplasticity . It can also influence behavioral outcomes, as evidenced by its complex effects in rodent models of Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
2-Amino-4-phosphonobutanoic acid is a potent and selective agonist for the group III metabotropic glutamate receptors (mGluR 4/6/7/8) . It interacts with these receptors, influencing their activity and playing a significant role in biochemical reactions .
Cellular Effects
The effects of 2-Amino-4-phosphonobutanoic acid on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2-Amino-4-phosphonobutanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its role as a potent and selective agonist for the group III metabotropic glutamate receptors .
Temporal Effects in Laboratory Settings
The effects of 2-Amino-4-phosphonobutanoic acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 2-Amino-4-phosphonobutanoic acid vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2-Amino-4-phosphonobutanoic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Amino-4-phosphonobutanoic acid within cells and tissues are essential aspects of its biochemical properties. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Amino-4-phosphonobutanoic acid and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-AP4 is synthesized through a series of chemical reactions involving the introduction of amino and phosphono groups to a butyric acid backbone. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with butyric acid.
Amination: An amino group is introduced to the butyric acid through a reaction with ammonia or an amine derivative.
Phosphonation: A phosphono group is added to the compound using a phosphonating agent such as phosphorus trichloride or phosphorus oxychloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a purity of ≥98%.
Industrial Production Methods
Industrial production of DL-AP4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional steps for purification and quality control to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
DL-AP4 undergoes various chemical reactions, including:
Oxidation: DL-AP4 can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert DL-AP4 to its reduced forms.
Substitution: Substitution reactions can replace the amino or phosphono groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halides or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted butyric acid derivatives .
Scientific Research Applications
DL-AP4 has a wide range of scientific research applications, including:
Neuroscience: Used to study the role of glutamate in synaptic transmission and neural signaling.
Pharmacology: Investigates the effects of glutamate antagonists on various physiological processes.
Vision Research: Explores the impact of glutamate antagonists on visual processing and retinal function.
Drug Development: Serves as a reference compound for developing new glutamate receptor antagonists .
Comparison with Similar Compounds
Similar Compounds
L-AP4: The L-isomer of DL-AP4, also a glutamate antagonist.
D-AP4: The D-isomer of DL-AP4, with similar properties.
DL-AP5: Another glutamate antagonist with a slightly different structure.
Uniqueness
DL-AP4 is unique due to its broad-spectrum activity as a glutamatergic antagonist. It can inhibit multiple types of glutamate receptors, making it a versatile tool in research. Its ability to competitively inhibit glutamate binding with a specific Kd value also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-4-phosphonobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOQBQRIEWHWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017567 | |
Record name | 2-Amino-4-phosphonobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6323-99-5, 20263-07-4 | |
Record name | 2-Amino-4-phosphonobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6323-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-phosphonobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2 APB | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC30079 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Amino-4-phosphonobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-2-Amino-4-phosphonobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8B59H10OK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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